Biotinylation involves attaching a small molecule called biotin to a biomolecule, such as a protein. This process allows researchers to label and purify the protein of interest for further analysis. Cyclopentanecarbonyl chloride acts as a coupling agent in this process.
Here's how it works:
By attaching biotin, researchers can:
Cyclopentanecarbonyl chloride is an organic compound with the molecular formula . It is classified as an acyl chloride, which is a type of acid chloride derived from cyclopentanecarboxylic acid. The compound features a carbonyl group () directly attached to a cyclopentane ring, along with a chlorine atom, making it reactive and useful in various chemical applications. Cyclopentanecarbonyl chloride has a molecular weight of approximately 132.588 g/mol and is noted for its unique structure that combines cyclic and acyl functionalities .
While specific biological activity data for cyclopentanecarbonyl chloride is limited, compounds in the acyl chloride class are known for their reactivity and potential toxicity. They can act as intermediates in the synthesis of biologically active molecules. For instance, derivatives of cyclopentanecarbonyl chloride may exhibit antimicrobial or antifungal properties due to their ability to modify biological molecules through acylation reactions .
Cyclopentanecarbonyl chloride can be synthesized through several methods:
Cyclopentanecarbonyl chloride has several applications in organic synthesis:
Interaction studies involving cyclopentanecarbonyl chloride primarily focus on its reactivity with nucleophiles. The compound's electrophilic carbon atom in the carbonyl group makes it susceptible to nucleophilic attack, resulting in various substitution products. These interactions are crucial for understanding its role as a reagent in organic synthesis and its potential biological effects when incorporated into larger molecular frameworks.
Cyclopentanecarbonyl chloride shares similarities with other acyl chlorides but has unique structural features due to its cyclopentane ring. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexanecarbonyl chloride | Derived from cyclohexanecarboxylic acid | |
Butanoyl chloride | Linear structure; simpler than cyclopentanecarbonyl chloride | |
Benzoyl chloride | Aromatic ring; more stable than aliphatic acyl chlorides |
Cyclopentanecarbonyl chloride's unique cyclic structure allows for distinct steric effects and reactivity patterns compared to linear or aromatic acyl chlorides. This structural characteristic can influence its reactivity and the types of products formed during
The most widely employed method for synthesizing cyclopentanecarbonyl chloride involves the reaction of cyclopentanecarboxylic acid with thionyl chloride [1] [2] [3]. This transformation represents a fundamental approach in acyl chloride synthesis, offering several practical advantages including the formation of gaseous byproducts that facilitate product isolation [2] [4].
The reaction mechanism proceeds through a well-established pathway involving initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center of thionyl chloride [5] [6]. This attack results in the formation of a chlorosulfite intermediate, which serves as an excellent leaving group [7] [8]. The chloride anion generated during the initial step subsequently attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired acid chloride while liberating sulfur dioxide and hydrogen chloride as gaseous byproducts [6] [9].
Reaction Conditions and Parameters:
The reaction can be conducted in neat conditions or in the presence of an inert solvent such as dichloromethane or toluene [11] [4]. The use of anhydrous conditions is critical for achieving optimal yields, as the presence of moisture leads to competing hydrolysis reactions that reduce the efficiency of the transformation [4] [12].
Detailed Experimental Procedure:
A typical laboratory preparation involves dissolving cyclopentanecarboxylic acid (5.0 g, 43.8 mmol) in anhydrous dichloromethane (50 mL) under nitrogen atmosphere. Thionyl chloride (4.8 mL, 65.7 mmol, 1.5 equiv) is added dropwise at room temperature with magnetic stirring. The reaction mixture is heated to reflux for 2-4 hours until gas evolution ceases. The excess thionyl chloride and solvent are removed under reduced pressure, yielding crude cyclopentanecarbonyl chloride as a pale yellow liquid [1] [13].
Oxalyl chloride represents an attractive alternative to thionyl chloride for the synthesis of cyclopentanecarbonyl chloride, offering milder reaction conditions and improved selectivity [14] [15]. The reagent demonstrates particular utility in cases where the substrate contains acid-sensitive functional groups that might be compromised under the more forcing conditions required for thionyl chloride [16] [14].
The reaction mechanism involves initial formation of a mixed anhydride intermediate between the carboxylic acid and oxalyl chloride, followed by nucleophilic attack by chloride ion to generate the acid chloride [14] [17]. This process requires the presence of a catalytic amount of dimethylformamide, which activates the oxalyl chloride toward nucleophilic attack [16] [14].
Optimized Reaction Conditions:
Experimental Protocol:
Cyclopentanecarboxylic acid (2.0 g, 17.5 mmol) is dissolved in anhydrous dichloromethane (30 mL) at 0°C under nitrogen. Dimethylformamide (0.14 mL, 1.8 mmol, 0.1 equiv) is added, followed by dropwise addition of oxalyl chloride (2.23 g, 17.5 mmol, 1.0 equiv) over 30 minutes. The reaction mixture is warmed to room temperature and stirred for 2 hours. Volatile components are removed under reduced pressure to afford the crude product [18] [14].
Phosphorus pentachloride provides a robust alternative for acid chloride synthesis, particularly advantageous for large-scale preparations due to its cost-effectiveness and high reactivity [19] [20]. The reagent functions through direct phosphorylation of the carboxylic acid, followed by nucleophilic substitution with chloride [21] [7].
The mechanism involves initial attack of the carboxylic acid on the phosphorus center, displacing a chloride ion to form a phosphate ester intermediate. Subsequent nucleophilic attack by the displaced chloride at the carbonyl carbon yields the acid chloride and phosphorus oxychloride [20] [21].
Reaction Parameters:
Detailed Procedure:
Anhydrous cyclopentanecarboxylic acid (3.0 g, 26.3 mmol) is combined with phosphorus pentachloride (5.48 g, 26.3 mmol, 1.0 equiv) in a dry flask under nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes, then heated to 60°C for 2 hours until the reaction is complete. The mixture is cooled and distilled under reduced pressure to separate the product from phosphorus oxychloride [22] [20].
Industrial-scale production of cyclopentanecarbonyl chloride requires careful consideration of safety, efficiency, and economic factors. The most commonly employed industrial method utilizes continuous flow reactors that enable precise control over reaction parameters while minimizing safety risks associated with handling corrosive chlorinating agents [23] [24].
Continuous Flow Process Design:
Modern industrial facilities employ continuous flow reactors constructed from corrosion-resistant materials such as glass-lined steel or Hastelloy [11] [25]. These systems provide superior heat and mass transfer characteristics compared to batch reactors, resulting in improved product quality and reduced processing times [23] [26].
The continuous flow process involves separate feed streams for cyclopentanecarboxylic acid and thionyl chloride, which are combined in a temperature-controlled reactor section. The reaction mixture passes through a series of staged reactors with progressively increasing temperatures to ensure complete conversion [23] [24].
Process Parameters:
Heat Management Systems:
Industrial production requires sophisticated heat management due to the exothermic nature of the reaction [12] [25]. Cooling systems typically employ chilled water or refrigerated brine to maintain optimal reaction temperatures, while steam heating provides precise temperature control during the initial stages [24] [25].
Waste Treatment and Environmental Considerations:
Industrial facilities must implement comprehensive waste treatment systems to handle the acidic byproducts generated during production [25] [26]. Scrubbing systems utilizing sodium hydroxide or calcium hydroxide neutralize hydrogen chloride emissions, while sulfur dioxide is captured and either recycled or converted to sulfuric acid [24] [25].
Quality Control Measures:
Continuous monitoring systems employ gas chromatography and automated titration to ensure consistent product quality [11] [13]. Moisture content is monitored using Karl Fischer titration, as even trace amounts of water can significantly impact product stability [13] [27].
Fractional distillation represents the primary purification method for cyclopentanecarbonyl chloride, taking advantage of the significant boiling point differences between the product and typical impurities [11] [4]. The compound exhibits a boiling point of 161-162°C at atmospheric pressure, or 54-56°C under reduced pressure (15 mmHg) [1] [13].
Atmospheric Pressure Distillation:
Industrial-scale purification typically employs atmospheric pressure distillation using packed columns with 15-20 theoretical plates. The process operates at temperatures between 150-170°C, with careful temperature control to prevent thermal decomposition [28] [4].
Vacuum Distillation:
Laboratory-scale preparations benefit from vacuum distillation, which reduces the required temperature and minimizes product degradation. Optimal conditions involve distillation at 15-30 mmHg with collection temperatures of 54-60°C [1] [29].
Thin Film Distillation:
For high-purity applications, thin film distillation provides superior separation efficiency while operating at reduced temperatures. This technique is particularly valuable for removing high-boiling impurities such as unreacted starting materials and oligomeric byproducts [28] [30].
Washing Procedures:
Removal of acidic impurities can be achieved through washing with dilute sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate [4] [31]. This method is particularly effective for removing traces of the starting carboxylic acid and hydrogen chloride [4] [32].
Crystallization Techniques:
Although cyclopentanecarbonyl chloride is typically a liquid at room temperature, certain derivatives and heavily substituted analogs can be purified through recrystallization from dry organic solvents such as petroleum ether or toluene [4] [32].
Anhydrous Conditions:
Implementation of rigorous anhydrous conditions represents the most critical factor for achieving high yields. This involves thorough drying of starting materials, use of anhydrous solvents, and maintenance of inert atmosphere throughout the reaction [4] [12].
Temperature Control:
Precise temperature control prevents both incomplete conversion at low temperatures and product decomposition at elevated temperatures. Optimal conditions typically involve initial reaction at room temperature followed by gradual heating to 60-80°C [1] [12].
Stoichiometric Optimization:
The use of slight excess of chlorinating agent (1.1-1.5 equivalents) ensures complete conversion of the carboxylic acid while minimizing waste and purification challenges [1] [10].
Catalyst Systems:
For oxalyl chloride reactions, the addition of catalytic amounts of dimethylformamide significantly improves reaction rates and yields, though care must be taken to avoid formation of carcinogenic dimethylcarbamoyl chloride [16] [14].
Continuous Processing:
Industrial implementations benefit from continuous processing techniques that maintain optimal reaction conditions throughout the production cycle, resulting in improved yields and reduced processing times [23] [24].
Flammable;Corrosive